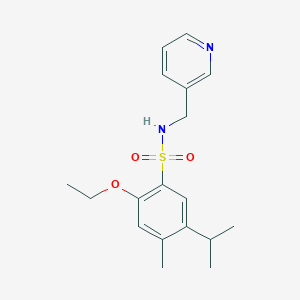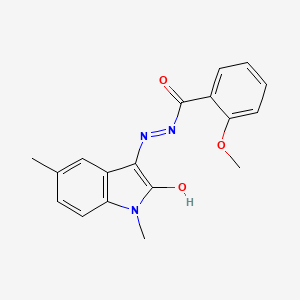
dimethyl 5,5'-thiodi(2-thiophenecarboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfur-containing heterocyclic compound with a molecular formula of C14H12O4S2 and a molecular weight of 316.38 g/mol.
作用机制
The mechanism of action of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is not well understood. However, it is believed to interact with cellular components such as proteins and enzymes, leading to changes in their activity and function. This can result in various biological effects, including antitumor and neuroprotective activities.
Biochemical and Physiological Effects:
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting neuronal cells against oxidative stress and apoptosis. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of using dimethyl 5,5'-thiodi(2-thiophenecarboxylate) in lab experiments is its ease of synthesis. The reaction between methyl 2-thiophenecarboxylate and Lawesson's reagent is relatively simple and can be carried out in a single step. Additionally, the compound is stable and can be stored for extended periods of time. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of dimethyl 5,5'-thiodi(2-thiophenecarboxylate). One direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the study of its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its potential as a sensitizer for photovoltaic applications can be further explored. Finally, its interactions with cellular components can be studied in more detail to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and various biological activities make it a promising compound for further study. The future directions for its study include the development of new synthetic methods, the study of its potential as a drug for the treatment of various diseases, and the exploration of its interactions with cellular components.
合成方法
The synthesis of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) involves the reaction of methyl 2-thiophenecarboxylate with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is commonly used for the synthesis of thiophene derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in Lawesson's reagent attack the carbonyl group in the methyl 2-thiophenecarboxylate, leading to the formation of the desired product.
科学研究应用
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of semiconducting materials that can be used in electronic devices such as transistors and solar cells. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
属性
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVYIZUKXWSVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)

![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

